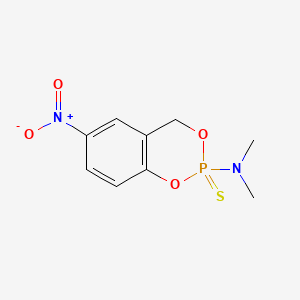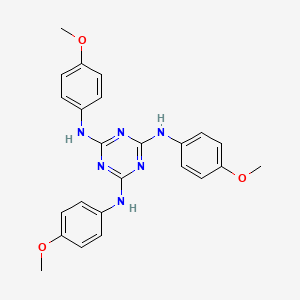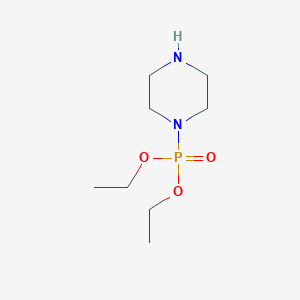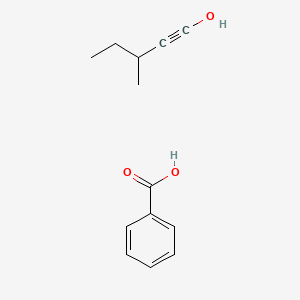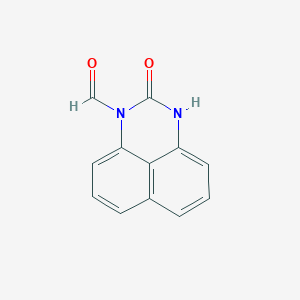
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is a heterocyclic compound that contains a perimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde typically involves the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde. The reaction is often catalyzed by acids or metal catalysts to facilitate the formation of the perimidine ring. For example, squaric acid has been used as an organocatalyst in water to synthesize biologically relevant 2,3-dihydro-1H-perimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are often applied to optimize the synthesis process for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the reaction of 1,8-diaminonaphthalene with acetophenone in the presence of squaric acid as a catalyst in water is a typical condition for synthesizing 2,3-dihydro-1H-perimidines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-tumor, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of chemosensors, antioxidants, and catalysts.
Wirkmechanismus
The mechanism of action of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Disubstituted benzimidazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
2,3-Dihydro-1H-imidazoles: These compounds also have a similar ring system and are used in various therapeutic applications.
Uniqueness
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is unique due to its specific perimidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
105335-85-1 |
|---|---|
Molekularformel |
C12H8N2O2 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-oxo-3H-perimidine-1-carbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-7-14-10-6-2-4-8-3-1-5-9(11(8)10)13-12(14)16/h1-7H,(H,13,16) |
InChI-Schlüssel |
BPEKMPHKTRVXJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=O)N(C3=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


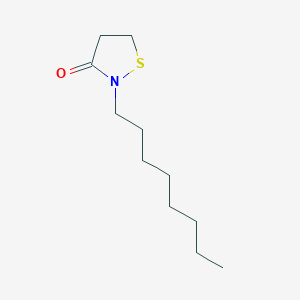
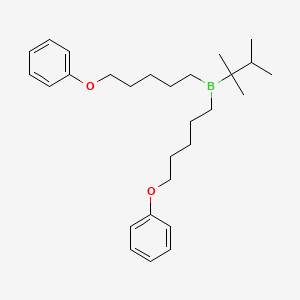



![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
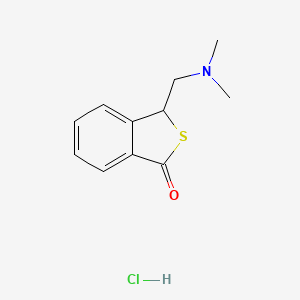
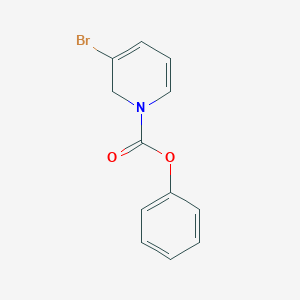
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
